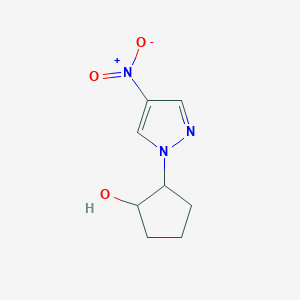![molecular formula C8H11NO B13523984 N-[(4-methylphenyl)methyl]hydroxylamine](/img/structure/B13523984.png)
N-[(4-methylphenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines It is characterized by the presence of a hydroxylamine group (-NH-OH) attached to a benzyl group substituted with a methyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-[(4-methylphenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 4-methylbenzyl nitro compound using reducing agents such as iron powder in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reduction processes. These methods often utilize catalytic hydrogenation, where the nitro compound is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions to produce the desired hydroxylamine .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: Further reduction can lead to the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Applications De Recherche Scientifique
N-[(4-methylphenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[(4-methylphenyl)methyl]hydroxylamine involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with molecular targets such as enzymes and proteins, influencing various biochemical pathways. The hydroxylamine group can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylhydroxylamine: Similar in structure but with a methyl group instead of a benzyl group.
Hydroxylamine: The parent compound without any substituents.
N-phenylhydroxylamine: Similar structure with a phenyl group instead of a methylphenyl group.
Uniqueness
N-[(4-methylphenyl)methyl]hydroxylamine is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical properties and reactivity.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
N-[(4-methylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-7-2-4-8(5-3-7)6-9-10/h2-5,9-10H,6H2,1H3 |
Clé InChI |
OIBISEAEGMVEPG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-[(4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-amine trihydrochloride](/img/structure/B13523919.png)
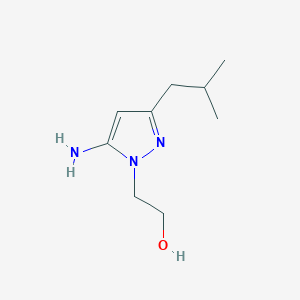
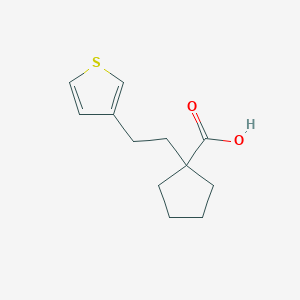
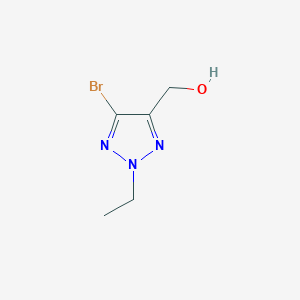

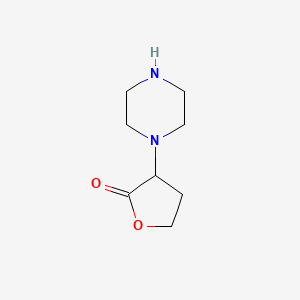
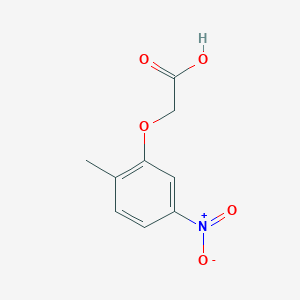
amine](/img/structure/B13523951.png)
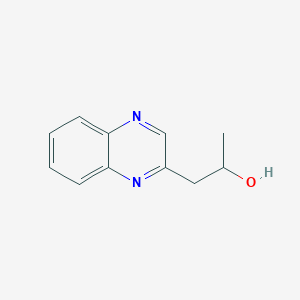
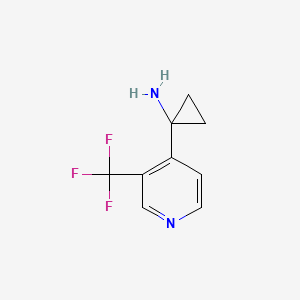

![Bis[(1,2-oxazol-5-yl)methyl]amine](/img/structure/B13523971.png)
